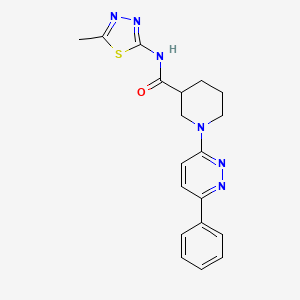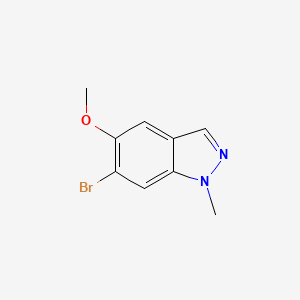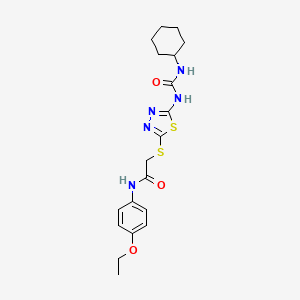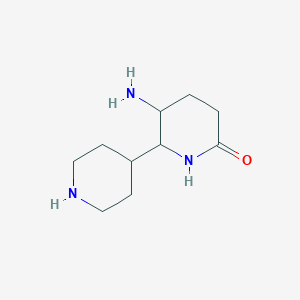
1-(2-Fluoropyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Selective Chemosensors : The compound similar to 1-(2-Fluoropyridin-3-yl)ethanol, such as 1-(1-methyl-1H-pyrrol-2-yl)-2-(4′-methyl-2,2′-bipyridin-4-yl)ethanol, has been synthesized and characterized for its chemosensor properties. These compounds show significant potential as selective chemosensors, especially for metal ions like Eu3+, which can be applied in environmental and medical detection scenarios (Qiu, 2012).
X-Ray Crystal Structures : Research on compounds structurally similar to this compound, such as 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, has contributed to understanding the X-ray crystal structures of these compounds. This knowledge is crucial for applications in material science and chemistry, where understanding molecular structure and intermolecular interactions is vital (Percino et al., 2008).
Sensitization of Lanthanide Ions : Compounds related to this compound have been used in synthesizing dinuclear complexes which show sensitization of lanthanide(III) ions. These complexes exhibit photoluminescence and have potential applications in materials science, specifically in light-emitting devices (Casanovas et al., 2019).
Antifungal Compounds Synthesis : Similar compounds to this compound have been synthesized and evaluated for antifungal properties. These studies are significant in pharmaceutical research, especially in developing new antifungal agents (García-Vanegas et al., 2019).
Nucleophilic Displacement Reactions : Research involving nucleophilic displacement reactions in compounds similar to this compound contributes to our understanding of reaction mechanisms in organic chemistry. This knowledge is essential for designing and synthesizing new chemical entities (Brewis et al., 1974).
Antimicrobial Activity : Similar compounds to this compound have been synthesized and evaluated for their antimicrobial activities. This research contributes to the development of new antimicrobial agents, which is crucial in the field of medicinal chemistry and pharmaceuticals (Mannam et al., 2020).
Electronic Spectra Studies : Studying the electronic spectra and excited state dipole moment of compounds like 2-fluoropyridine, structurally similar to this compound, aids in understanding the photophysical properties of these molecules. This research is fundamental in fields like photophysics and photochemistry (Medhi & Medhi, 1990).
Protection Group for Carboxylic Acids : Research on 2-(pyridin-2-yl)ethanol, which shares structural features with this compound, has revealed its utility as a protecting group for carboxylic acids. This finding is significant in synthetic chemistry, especially in polymer and materials science (Elladiou & Patrickios, 2012).
Propiedades
IUPAC Name |
1-(2-fluoropyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYIDKNNTBXRHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79574-61-1 |
Source


|
| Record name | 2-FLUORO-A-METHYL-3-PYRIDINEMETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B2406842.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2406844.png)







![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2406858.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2406859.png)
![2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2406860.png)
